2-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide: Compound A , is a synthetic organic compound. Its chemical structure consists of a benzene ring substituted with a chloro group, a nitro group, and an indole moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Hydrolysis and Coupling:
- Industrial-scale production methods for Compound A are proprietary and may involve variations of the above synthetic routes.
Chemical Reactions Analysis
Reactivity: Compound A can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents.
Scientific Research Applications
Compound A has found applications in various fields:
Medicine: Investigated for potential anticancer properties due to its indole moiety.
Microbiology: May exhibit antimicrobial activity.
Chemistry: Used as a building block in the synthesis of other compounds, e.g., glyburide intermediates.
Industry: Its unique structure may have applications in materials science.
Mechanism of Action
- The exact mechanism by which Compound A exerts its effects remains an active area of research.
- Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
- Compound A’s uniqueness lies in its specific substitution pattern.
- Similar compounds include other indole derivatives, such as indole-3-acetic acid (a plant hormone) .
Properties
Molecular Formula |
C19H18ClN3O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-11-14(15-10-13(27-2)4-6-18(15)22-11)7-8-21-19(24)16-9-12(23(25)26)3-5-17(16)20/h3-6,9-10,22H,7-8H2,1-2H3,(H,21,24) |
InChI Key |
RGQSCJJOBRCXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.